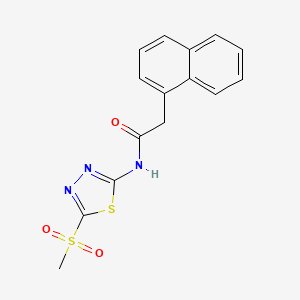![molecular formula C19H24FNO B12209154 N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide](/img/structure/B12209154.png)
N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide is a compound that features an adamantane moiety, a fluorobenzamide group, and an ethyl linkage Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide typically involves the reaction of 1-bromoadamantane with 4-fluorobenzamide in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and catalysts like copper(II) acetate. The reaction is carried out at room temperature for 24 hours to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. Techniques such as microwave irradiation can be employed to reduce reaction times and increase yields .
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The fluorobenzamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives of the fluorobenzamide group.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored as a candidate for drug development, particularly for its potential to inhibit certain enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the fluorobenzamide group can interact with enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-fluorobenzamide: Lacks the ethyl linkage but shares similar structural features.
N-(adamantan-1-yl)-4-chlorobenzamide: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
N-(adamantan-1-yl)-4-methylbenzamide: Features a methyl group, which influences its chemical properties and applications.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide is unique due to the presence of both the adamantane moiety and the fluorobenzamide group, which confer distinct chemical and biological properties. The ethyl linkage further enhances its versatility in various applications.
Properties
Molecular Formula |
C19H24FNO |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H24FNO/c1-12(21-18(22)16-2-4-17(20)5-3-16)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,12-15H,6-11H2,1H3,(H,21,22) |
InChI Key |
MHPUGWXPLNBBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B12209076.png)


![N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12209100.png)
![N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide](/img/structure/B12209101.png)
![2-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol](/img/structure/B12209104.png)
![5-[5-(2-chloroquinolin-3-yl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12209109.png)
![(2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12209125.png)
![N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12209127.png)
![(2Z)-2-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12209128.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B12209131.png)
![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B12209132.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12209138.png)
![6-(3-chlorophenyl)-9-(4-chlorophenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12209139.png)
